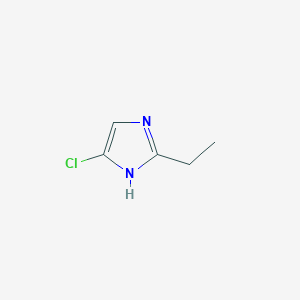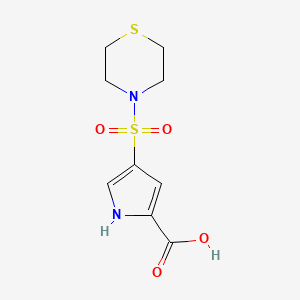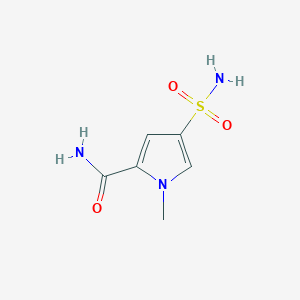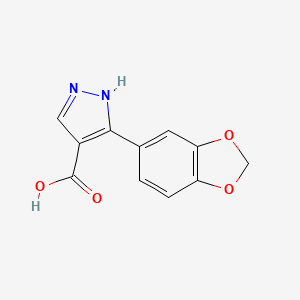![molecular formula C10H11NO2S B1438005 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1051362-36-7](/img/structure/B1438005.png)
4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Übersicht
Beschreibung
“4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields . It is a moderately potent inhibitor of human and rat D-amino acid oxidase (DAAO) in vitro .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of 2-thiophene aldehyde and diazoacetic ester as raw materials, synthesizing the compound under normal temperature conditions . Another method involves the reaction of 4H-thiazole [3,2-B] pyrrole-5-carboxylic acid with ethanol .Molecular Structure Analysis
The molecular structure of “this compound” is complex and has been studied using various techniques . The selectivity of acylation of this compound under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. For instance, the selectivity of acylation of this compound under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- A study by Torosyan et al. (2018) focused on synthesizing a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives. This work highlights the versatility of the compound in creating various derivatives for potential applications in chemical synthesis (Torosyan et al., 2018).
Chemical Properties and Reactions
- Krayushkin et al. (2005) described a procedure for regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]-pyrrole-5-carboxylate, demonstrating the chemical reactivity and potential for creating structurally diverse compounds (Krayushkin et al., 2005).
Electropolymerization and Photochromic Properties
- Lengkeek et al. (2010) reported the electropolymerization of derivatives related to 4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, indicating its potential in creating polymer films with specific electronic properties (Lengkeek et al., 2010).
- Additionally, a study by Krayushkin et al. (2002) explored the synthesis of thienopyrrole-based photochromes, suggesting applications in photoresponsive materials (Krayushkin et al., 2002).
Applications in Heterocyclic Chemistry
- Research by Ilyin et al. (2007) demonstrated the use of 4H-thieno[3,2-b]pyrrole in synthesizing novel heterocyclic compounds, indicating its importance in the field of heterocyclic chemistry and drug discovery (Ilyin et al., 2007).
Wirkmechanismus
Target of Action
Compounds with a similar thieno[3,2-b]pyrrole skeleton have been found to inhibit alphaviruses, such as the chikungunya virus . They also act as allosteric inhibitors of the hepatitis C virus NS5B polymerase .
Mode of Action
Similar compounds have been shown to inhibit viral replication by interacting with key enzymes, such as the ns5b polymerase in the case of hepatitis c virus .
Biochemical Pathways
Related compounds have been found to interfere with the replication of viruses by inhibiting key enzymes involved in their life cycle .
Result of Action
Related compounds have been found to exhibit antiviral activity, suggesting that they may interfere with viral replication at the molecular and cellular levels .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit lysine-specific demethylase 1 (KDM1A), an enzyme involved in the regulation of gene transcription through histone demethylation . By inhibiting KDM1A, this compound can alter the methylation status of histones, thereby affecting gene expression. Additionally, this compound has demonstrated activity against RNA-dependent RNA polymerase of hepatitis C virus, indicating its potential as an antiviral agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of KDM1A by this compound leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, this compound has been shown to affect the replication of hepatitis C virus by targeting its RNA polymerase, thereby disrupting viral replication and propagation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of KDM1A, inhibiting its demethylase activity and leading to an accumulation of methylated histones . This change in histone methylation status results in altered gene expression patterns. Additionally, this compound interacts with the RNA-dependent RNA polymerase of hepatitis C virus, acting as an allosteric inhibitor and preventing the polymerase from synthesizing viral RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory activity against KDM1A and viral RNA polymerase over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory effects on KDM1A and viral RNA polymerase, leading to significant changes in gene expression and viral replication . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through oxidative pathways, with cytochrome P450 enzymes playing a crucial role in its biotransformation . This metabolism leads to the formation of several metabolites, which may retain or alter the biological activity of the parent compound . Additionally, this compound can influence metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters that facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with chromatin and histone proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the chromatin . The presence of this compound in the nucleus allows it to effectively inhibit KDM1A and modulate gene expression .
Eigenschaften
IUPAC Name |
4-ethyl-2-methylthieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-3-11-7-4-6(2)14-9(7)5-8(11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMCKEVCXVGATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(S2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)

![[4-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1437926.png)





![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)
![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)

![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)

![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)